N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A study by Almansour et al. (2016) involved the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, providing insights into the molecular structure, charge distributions, and potential nonlinear optical (NLO) properties of similar compounds (Almansour et al., 2016).
- In research by Shaabani et al. (2010), a novel one-pot multicomponent reaction was employed for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating an efficient method for the preparation of these compounds (Shaabani et al., 2010).
Chemical Properties and Reactions
- A study by Sapegin et al. (2018) highlighted the role of the primary sulfonamide group in facilitating the construction of the [1,4]oxazepine ring, and its utility in enzyme inhibition applications (Sapegin et al., 2018).
- Babazadeh et al. (2016) reported an eco-friendly synthesis of 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating a sustainable approach to the synthesis of these compounds (Babazadeh et al., 2016).
Applications in Medicinal Chemistry
- Research by Kolluri et al. (2018) involved the synthesis of a compound structurally related to [1,4]oxazepines, illustrating the potential for medicinal chemistry applications (Kolluri et al., 2018).
- Ukhin et al. (2011) synthesized novel fused pentacyclic systems incorporating [1,4]benzodiazepine and isoindolinone fragments, expanding the scope of potential pharmaceutical applications (Ukhin et al., 2011).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-6-23-17-12-16(8-9-18(17)27-13-21(4,5)20(23)24)22-28(25,26)19-10-7-14(2)11-15(19)3/h7-12,22H,6,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVAJMHFKZCKCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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